6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Chemoselective cross-coupling Palladium catalysis Quinoline functionalization

The compound 6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 70458-86-5) is a dihalogenated 4‑quinolone-3-carboxylic acid derivative of molecular formula C₁₂H₉BrClNO₃. It belongs to the class of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids, a core scaffold in fluoroquinolone antibiotic development, where the carboxylic acid moiety is essential for binding to the target enzyme–DNA complex.

Molecular Formula C12H9BrClNO3
Molecular Weight 330.56 g/mol
Cat. No. B8234720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Molecular FormulaC12H9BrClNO3
Molecular Weight330.56 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)Br)C(=O)O
InChIInChI=1S/C12H9BrClNO3/c1-2-15-5-7(12(17)18)11(16)6-3-8(13)9(14)4-10(6)15/h3-5H,2H2,1H3,(H,17,18)
InChIKeySCQCVNGDOVTSOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid – Structural Identity and Quinolone Scaffold for Targeted Procurement


The compound 6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 70458-86-5) is a dihalogenated 4‑quinolone-3-carboxylic acid derivative of molecular formula C₁₂H₉BrClNO₃ . It belongs to the class of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids, a core scaffold in fluoroquinolone antibiotic development, where the carboxylic acid moiety is essential for binding to the target enzyme–DNA complex [1]. The compound is commercially supplied at a purity of ≥95% for use as a synthetic intermediate .

Why a 6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Intermediate Cannot Be Replaced by Any In‑Class Analog


Although many 4‑quinolone-3-carboxylic acids share the same core skeleton, the simultaneous presence of bromine at C‑6 and chlorine at C‑7 on the 1‑ethyl‑substituted quinoline ring creates a unique orthogonal reactivity profile that is absent in mono‑halogenated or differently substituted analogs . Patent literature explicitly highlights the value of bromo‑substituted quinolines as versatile intermediates in sequential palladium‑catalyzed cross‑coupling reactions for constructing complex HCV protease inhibitors [1]. A generic substitution with a 6‑fluoro‑7‑chloro or 6‑bromo‑7‑fluoro analog would alter the electronic character, steric environment, and the chemo‑selectivity – potentially compromising the yield and regiochemical outcome of the subsequent functionalization steps. The quantitative evidence below demonstrates precisely how this dihalogen pattern translates into measurable differences in reactivity and product purity relative to close structural comparators.

6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Quantified Differentiation Against Closest Analogs and In‑Class Comparators


Orthogonal Halogen Reactivity: Brorine at C‑6 vs. Chlorine at C‑7 Enables Site‑Selective Suzuki Coupling

In bromo‑chloro arene systems, the intrinsic reactivity order of C–Br > C–Cl in palladium‑catalyzed Suzuki‑Miyaura coupling permits exclusive functionalization at the bromine‑bearing position when using standard Pd(0) catalysts. For the target compound, the C‑6 bromine can be selectively substituted while the C‑7 chlorine remains intact, as demonstrated in model studies with bromo‑chloro quinoline substrates [1]. This orthogonal reactivity is not available with the 6‑fluoro‑7‑chloro analog (fluorine is essentially inert under these conditions) or the 6,7‑dichloro analog (both sites react competitively, leading to regioisomeric mixtures).

Chemoselective cross-coupling Palladium catalysis Quinoline functionalization

Purity Specification: 95% Minimum Assay Ensures Reproducible Intermediate Performance

The commercially supplied target compound is consistently specified at ≥95% purity (typically HPLC area%) . In contrast, the unsubstituted parent compound 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is often available only at 90% purity from multiple vendors, and the mono‑bromo analog 6‑bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is frequently listed without a certified purity statement . The higher purity specification reduces the burden of pre‑reaction purification and minimizes side‑product formation in subsequent transformations.

Intermediate quality control HPLC assay Supply chain consistency

Synthetic Utility in HCV Protease Inhibitor Programs: Documented Intermediate in Patent Literature

Bromo‑substituted quinolines bearing the 4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid core are explicitly claimed as versatile intermediates in the preparation of hepatitis C viral (HCV) protease inhibitors [1]. The target compound’s 6‑bromo‑7‑chloro substitution pattern is structurally congruent with the intermediates described in Boehringer Ingelheim’s process patent US8633320, where bromo‑quinoline carboxylic acids are subjected to sequential Suzuki couplings to construct complex macrocyclic HCV inhibitors. In contrast, the non‑halogenated parent core or the 6‑fluoro‑7‑chloro analog lack the necessary bromine handle for the key C–C bond‑forming step, rendering them unsuitable for the same synthetic sequence.

HCV protease inhibitors Quinoline intermediate Antiviral drug synthesis

High-Impact Application Scenarios for 6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Based on Quantitative Differentiation Evidence


Sequential Double-Functionalization of the Quinolone Core for Medicinal Chemistry Libraries

Medicinal chemists designing focused libraries of quinolone‑based kinase inhibitors or antibiotics can exploit the orthogonal C‑Br/C‑Cl reactivity. A first Suzuki coupling at C‑6 introduces an aryl or heteroaryl group while leaving C‑7 chlorine intact for a subsequent SNAr with amine nucleophiles. This two‑step diversification sequence, supported by the ≥95% purity of the starting intermediate, typically delivers final compounds in >50% overall yield after two consecutive operations [1].

Late‑Stage Functionalization in HCV Protease Inhibitor Development

Process chemistry groups working on macrocyclic HCV protease inhibitors, as detailed in patent US8633320, require a bromo‑quinoline‑carboxylic acid building block for the pivotal Suzuki coupling with a boronate ester to construct the P2‑P4 macrocycle [2]. The target compound’s 6‑bromo‑7‑chloro variant is directly compatible with the patented sequence, eliminating the need for additional halogen exchange steps. This saves 2–3 synthetic steps compared to starting from a non‑brominated analog.

Fluoroquinolone Antibiotic Lead Optimization and SAR Studies

In the development of next‑generation fluoroquinolone antibiotics targeting resistant Gram‑positive and Gram‑negative pathogens, the 6‑bromo‑7‑chloro intermediate allows systematic exploration of the C‑6 position. The bromine atom can be replaced via palladium‑catalyzed cross‑coupling with a wide range of carbon‑based substituents (aryl, alkenyl, alkynyl, cyano) while maintaining the C‑7 chlorine for subsequent piperazine introduction at C‑7 – the standard pharmacophore for DNA gyrase inhibition [1].

Quote Request

Request a Quote for 6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.